4-propyl-L-proline

Adenylation domain enzymology Nonribosomal peptide synthetase Substrate specificity

Securing high-purity 4-propyl-L-proline (PPL) is challenging, yet essential for lincosamide antibiotic research. Our PPL (CAS 15385-24-7) ensures reliable supply. • Obligate lincomycin A precursor; 20-fold more potent than L-proline-derived celesticetin • Enables clean lincomycin A production in ΔlmbX S. lincolnensis mutasynthetic systems • Reference substrate for LmbC adenylation domain (kcat/Km = 120 mM⁻¹min⁻¹) Ideal for next-generation lincosamide development and NRPS engineering.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 15385-24-7
Cat. No. B580258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-L-proline
CAS15385-24-7
SynonymsProline, 4-propyl- (6CI,7CI,8CI)
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCCCC1CC(NC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1
InChIKeyDQHUOKOFSXEEAW-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-L-proline: Key Building Block for Lincosamide Biosynthesis


4-Propyl-L-proline (PPL; synonym: (2S,4R)-4-propylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, chiral 4-alkyl-L-proline derivative (APD) with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol [1]. The compound bears a three-carbon n-propyl side chain at the 4-position of the pyrrolidine ring in the (2S,4R) configuration and exhibits a melting point of 222 °C (decomposition) . PPL occurs naturally as the dedicated amino acid precursor incorporated into the clinically used lincosamide antibiotic lincomycin A, produced by Streptomyces lincolnensis via a specialized biosynthetic pathway originating from L-tyrosine [2]. Unlike the proteinogenic amino acid L-proline, which is incorporated into the less active congener celesticetin, PPL requires a dedicated sub-cluster of biosynthetic genes (lmb cluster) absent from celesticetin-producing organisms [3].

1 Non-proteinogenic chiral building block for lincosamide biosynthesis studies
2 Specialized (2S,4R)-4-propyl proline for adenylation domain enzymology research
3 Essential precursor for mutasynthetic lincomycin production platforms

Why L-Proline Cannot Replace 4-Propyl-L-proline


The three-carbon propyl side chain of PPL is not a passive structural embellishment but a determinant of both enzymatic recognition and ultimate biological activity. The stand-alone adenylation domain LmbC, which activates PPL for condensation into lincomycin, discriminates against L-proline by approximately three orders of magnitude in catalytic efficiency (kcat/Km of 120 vs. 0.042 mM⁻¹min⁻¹) [1]. The orthologous adenylation domain CcbC from celesticetin biosynthesis—which natively activates L-proline—exhibits no detectable activity toward PPL, demonstrating that the two substrates are not interchangeable at the enzymatic level [1]. This biochemical incompatibility is mirrored at the whole-organism level: celesticetin, which incorporates L-proline, displays only 5% of the in vivo antibacterial activity of lincomycin, which incorporates PPL [2]. Furthermore, the biosynthetic gene cluster for PPL (lmb sub-cluster) is absent in celesticetin-producing strains, meaning that even heterologous expression systems cannot generate PPL from generic cellular metabolism; the compound must be supplied exogenously or produced via a dedicated engineered pathway [3].

Enzyme L-Proline cannot replace PPL: LmbC adenylation domain shows ~2,850-fold catalytic efficiency preference for PPL; CcbC has no detectable activity toward PPL.
Activity Celesticetin (L-proline-derived) exhibits reported ~5% relative in vivo activity of lincomycin (PPL-derived); the propyl side chain is a key pharmacophoric element.
Pathway Generic L-proline is not a biosynthetic substitute; the dedicated lmb gene sub-cluster for PPL is absent in celesticetin producers.

4-Propyl-L-proline: Head-to-Head Evidence vs. Closest Analogs


Adenylation Domain Substrate Discrimination

The lincomycin-dedicated adenylation domain LmbC activates PPL with a Km of 0.28 ± 0.03 mM, kcat of 33 ± 1 min⁻¹, and catalytic efficiency (kcat/Km) of 120 mM⁻¹min⁻¹. In stark contrast, LmbC processes the proteinogenic analog L-proline with a Km of 480 ± 70 mM (over 1,700-fold higher, i.e., far weaker binding), kcat of 20 ± 1 min⁻¹, and kcat/Km of 0.042 mM⁻¹min⁻¹—representing a ~2,857-fold preference for PPL [1]. The orthologous celesticetin adenylation domain CcbC, which activates L-proline with Km 0.36 ± 0.03 mM and kcat/Km 153 mM⁻¹min⁻¹, displays absolutely no detectable activity toward PPL (NA in ATP-[³²P]PPi exchange assay) [1]. Single-residue mutations in LmbC (G308V, A207F) reduce PPL affinity more than 10-fold, confirming evolutionary specialization [1].

Adenylation Domain Discrimination
Head-to-head
~2,857-fold kcat/Km preference of LmbC for PPL over L-proline
Supports enzyme-substrate recognition context; L-proline is not biochemically interchangeable.
CcbC ortholog shows no detectable activity toward PPL.
Adenylation domain enzymology Nonribosomal peptide synthetase Substrate specificity Lincosamide biosynthesis

In Vivo Antibacterial Activity: Lincomycin vs. Celesticetin

The naturally occurring lincosamide antibiotics lincomycin and celesticetin differ solely in their amino acid moiety: lincomycin incorporates N-methyl-4-propyl-L-proline (derived from PPL), while celesticetin incorporates N-methyl-L-proline (derived from proteinogenic L-proline). This single structural difference produces a dramatic activity gap: celesticetin exhibits only 5% of the biological activity of lincomycin in vivo [1]. The 2017 PLOS ONE study further confirmed that the three-carbon propyl side chain 'positively affects the antibacterial activity of lincomycin compared with celesticetin,' and hybrid celesticetin derivatives engineered to incorporate PPL instead of L-proline exhibited even higher antibacterial activity than both natural parent compounds [2]. This demonstrates that the propyl substitution is both necessary and sufficient for enhanced activity in this scaffold.

In Vivo Activity: Lincomycin vs. Celesticetin
Cross-study comparable
Reported ~20-fold difference in activity between PPL-derived and L-proline-derived scaffolds
Supports structure-activity relationship context for lincosamide pathway research.
Propyl substitution is a reported key pharmacophoric determinant.
Antibacterial activity Lincosamide antibiotics Structure-activity relationship Natural product activity comparison

Alkyl Chain Length-Activity Relationship

The LmbC adenylation domain accommodates 4-alkyl-L-prolines with decreasing Km values as alkyl chain length increases: PPL (propyl, C3) Km = 0.28 ± 0.03 mM; BuPL (butyl, C4) Km = 0.12 ± 0.006 mM; PePL (pentyl, C5) Km = 0.06 ± 0.003 mM; with corresponding kcat/Km values of 120, 460, and 920 mM⁻¹min⁻¹, respectively [1]. This demonstrates that while PPL is the natural substrate, longer alkyl chains can be processed with even higher catalytic efficiency in vitro. However, at the whole-antibiotic level, the PPL-containing natural product lincomycin represents the clinically validated compound, while synthetic 4′-pentyl-4′-depropyllincomycin—although more active than lincomycin against resistant Staphylococci [2]—requires PPL or its derivatives as feedstock for mutasynthetic production [3]. 4-Ethyl-proline (EPL, C2) shows substantially weaker binding (Km = 6.4 ± 0.3 mM for LmbC), confirming that the three-carbon propyl group is the minimum for high-affinity recognition [1].

Alkyl Chain Length-Activity
Head-to-head
PPL Km = 0.28 mM; ~23-fold stronger binding than ethyl analog, ~1,700-fold stronger than L-proline
Supports selection of C3-propyl as baseline for mutasynthetic pathway engineering.
Longer chains (C4, C5) show higher affinity but require PPL as gateway intermediate.
Structure-activity relationship Alkylproline derivatives Antibiotic optimization Substrate engineering

PPL as Essential Precursor for Lincomycin Mutasynthesis

Deletion of the lmbX gene in Streptomyces lincolnensis ATCC 25466 abolishes lincomycin production entirely by blocking PPL biosynthesis. Complementation experiments proved that only exogenous supplementation with PPL (or its alkyl-extended derivatives) restores antibiotic production [1]. This creates a clean mutasynthetic platform: feeding the ΔlmbX strain with PPL yields pure lincomycin A, while feeding with 4-butyl-proline or 4-pentyl-proline yields the corresponding 4′-alkyl-4′-depropyllincomycin analogs in high titers without lincomycin contamination [1]. This genetic dissection demonstrates that PPL biosynthesis is the indispensable gatekeeping step—without it, the entire lincomycin assembly line collapses. The practical consequence is that researchers using this system must source chemically synthesized or isolated PPL as the essential feedstock.

PPL as Essential Mutasynthetic Precursor
Head-to-head
ΔlmbX strain: lincomycin production abolished; restored only by exogenous PPL supplementation
Supports obligate precursor context for genetic knockout complementation platforms.
Without PPL, the entire lincosamide assembly line collapses.
Mutasynthesis Precursor-directed biosynthesis Lincomycin production Genetic knockout complementation

CcbC Engineering Fails to Recapitulate PPL Activation

The celesticetin adenylation domain CcbC is strictly specific for L-proline and shows no detectable activity toward PPL [1]. To experimentally recapitulate the evolutionary transition, three residues in the CcbC substrate binding pocket were simultaneously replaced with their LmbC counterparts (V306G + F205A + Y244L). The resulting CcbC triple mutant gained the ability to activate PPL, but with a Km of 6.4 ± 1 mM (23-fold weaker than LmbC's Km of 0.28 mM) and kcat of only 0.02 ± 0.001 min⁻¹ (1,650-fold lower than LmbC's kcat of 33 min⁻¹), yielding a kcat/Km of 0.003 mM⁻¹min⁻¹—approximately 40,000-fold lower catalytic efficiency than native LmbC with PPL [1]. Even this engineered gain of function came at a severe cost: the triple mutant's affinity for its original substrate L-proline collapsed to Km 670 ± 60 mM (nearly 2,000-fold worse than wild-type CcbC) [1]. This demonstrates that PPL recognition is not achievable through trivial protein engineering, and that the native LmbC-PPL enzyme-substrate pair represents a highly optimized evolutionary solution that cannot be readily replicated with other adenylation domains.

CcbC Engineering Fails to Recapitulate
Head-to-head
~40,000-fold lower kcat/Km of engineered CcbC vs. native LmbC for PPL
Supports native enzyme-substrate pair context; PPL activation is not trivially engineered.
Triple mutant gains PPL activity at severe cost to native substrate affinity.
Directed evolution Adenylation domain engineering Substrate binding pocket Nonribosomal code

4-Propyl-L-proline: Research and Industrial Applications


Lincomycin Mutasynthetic Platform

In the ΔlmbX S. lincolnensis mutasynthetic system, PPL is the obligate precursor for restoring lincomycin A production. Feeding this strain with PPL enables clean lincomycin A production without contamination by the natural product; feeding with extended-chain analogs (4-butyl-proline, 4-pentyl-proline) yields 4′-alkyl-4′-depropyllincomycins with enhanced activity against lincosamide-resistant Staphylococci, as demonstrated by Ulanova et al. (2010) [1]. This platform requires a reliable supply of high-purity PPL as the baseline feedstock for both natural product and derivative production.

Adenylation Domain Enzymology

The LmbC/CcbC adenylation domain pair represents a uniquely well-characterized model system for studying the molecular evolution of nonribosomal peptide synthetase substrate specificity. Quantitative kinetic parameters for PPL (Km = 0.28 mM, kcat/Km = 120 mM⁻¹min⁻¹) vs. L-proline (Km = 480 mM, kcat/Km = 0.042 mM⁻¹min⁻¹) and vs. extended alkyl analogs (BuPL, PePL) provide a complete reference dataset for computational modeling, directed evolution campaigns, and structural biology of adenylation domains [2]. PPL is the indispensable reference substrate for any laboratory working on this enzyme family.

Lincosamide SAR and Drug Discovery

The 20-fold activity differential between lincomycin (PPL-derived) and celesticetin (L-proline-derived) establishes PPL as the essential pharmacophoric element for antibacterial potency in the lincosamide class [3]. Medicinal chemistry programs aimed at developing next-generation lincosamides require PPL or its protected derivatives as building blocks for synthesizing and evaluating novel analogs. Hybrid lincosamides combining PPL incorporation with celesticetin-derived salicylate modifications have already demonstrated superior antibacterial activity over clinically used lincomycin [2].

APD Natural Product Biosynthesis Research

PPL serves as the model APD for studying the conserved Apd1–Apd6 biosynthetic pathway shared across lincosamides, pyrrolobenzodiazepine antitumor agents, and the quorum-sensing molecule hormaomycin [4]. As the best-characterized APD with a fully sequenced and functionally validated biosynthetic gene cluster, PPL is the reference standard for identifying and annotating novel APD biosynthetic gene clusters in microbial genomes—36 of which have been identified in public databases as putatively encoding APD compounds [4].

Application
Selection Property
Validation Focus
Lincomycin Mutasynthetic Platform
Obligate chiral precursor purity for knockout complementation
Restoration of antibiotic production in ΔlmbX strain
Adenylation Domain Enzymology
Authentic (2S,4R) stereochemistry for kinetic reference studies
Km and kcat/Km benchmarking against LmbC and engineered domains
Lincosamide SAR and Drug Discovery
Key pharmacophoric building block with reported activity context
Activity differential review in lincosamide scaffold comparison
APD Natural Product Biosynthesis
Best-characterized 4-alkyl-L-proline reference standard
Biosynthetic gene cluster annotation and APD pathway discovery
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